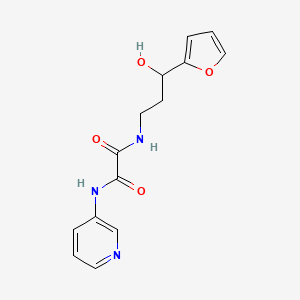
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and a pyridine ring, which are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine, due to its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be carried out using reagents such as epoxides or halohydrins.
Formation of the oxalamide linkage: The final step involves the coupling of the furan derivative with a pyridine derivative through an oxalamide linkage, typically using reagents like oxalyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives.
科学研究应用
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its potential therapeutic properties, it is investigated as a lead compound for the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Furan derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have comparable biological activities.
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is unique due to the combination of the furan and pyridine rings with the oxalamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQXUJYUJTUTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2854867.png)
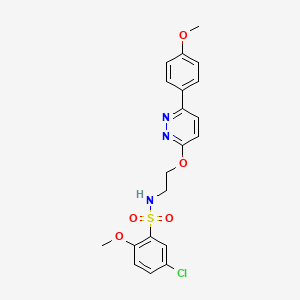

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)
![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)
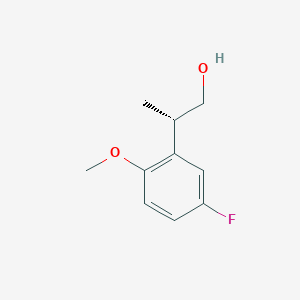
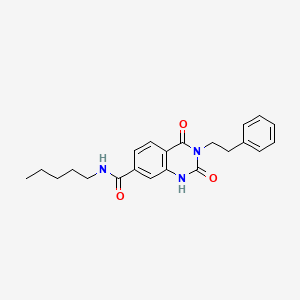
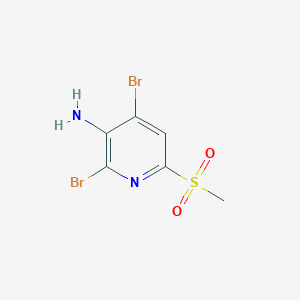
![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2854879.png)
![N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE](/img/structure/B2854882.png)
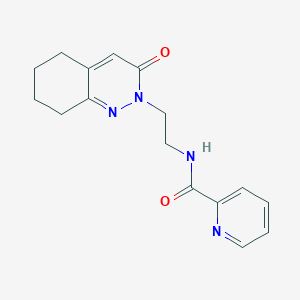
![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)
![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)
